molecular formula C9H11NO3 B1472761 DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 CAS No. 402835-78-3

DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3

Cat. No. B1472761
CAS RN: 402835-78-3
M. Wt: 188.23 g/mol
InChI Key: OUYCCCASQSFEME-MHKJVSNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 is a labelled form of DL-tyrosine . Tyrosine is a non-essential amino acid synthesized from phenylalanine and is the precursor of some neurotransmitters . The molecular formula of this compound is C9H4D7NO3 .


Molecular Structure Analysis

The molecular structure of DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 consists of a benzene ring (C6D4) with a hydroxyl group (OH), a deuterated methylene group (CD2), a deuterated methyl group (CD), an amino group (NH2), and a carboxyl group (COOH) .


Physical And Chemical Properties Analysis

The molecular weight of DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 is 188.23 . It’s a stable compound if stored under recommended conditions .

Scientific Research Applications

Preparation and Resolution of Amino Acids

The scientific studies on DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 mainly focus on the preparation and resolution of various amino acids, including DL-4-Hydroxyphenyl-D4-alanine derivatives. These studies involve chemical and biological methods to resolve racemic mixtures into their optically active forms, essential for understanding the properties and applications of these compounds in various fields, including biochemistry and pharmaceuticals.

  • Preparation of Optically Active Amino Acids : Yamada, Fujii, and Shioiri (1962) demonstrated the preparation of 3-(3,4-methylenedioxyphenyl)-D- and -L-alanine by chemically resolving N-acetyl-3-(3, 4-methylenedioxyphenyl)-DL-alanine (Yamada, Fujii, & Shioiri, 1962).
  • Resolution into Optical Antipodes : Vogler and Baumgartner (1952) achieved the resolution of DL-3.4-dihydroxyphenyl-alanine into its optical antipodes, yielding well-crystallized esters of D- and L-3.4-dihydroxyphenyl-alanine (Vogler & Baumgartner, 1952).

Synthesis and Transformation of Amino Acid Analogues

A significant part of the research on DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 relates to synthesizing and transforming amino acid analogues. These studies provide insights into the synthesis process and the transformations that these compounds can undergo, which is crucial for their application in drug development and biological studies.

  • Synthesis of DL-β-(4-Thiazolyl)-α-alanine : Watanabe, Kuwata, Sakata, and Matsumura (1966) synthesized DL-β-(4-Thiazolyl)-α-alanine and its peptides, exploring various synthesis methods and yields (Watanabe, Kuwata, Sakata, & Matsumura, 1966).
  • Deuterium Exchange of Poly-DL-alanine : Berger and Linderstrøm-Lang (1957) investigated the slow deuterium exchange of poly-DL-alanine in aqueous solutions, which helps understand the stability and reactivity of these compounds in different conditions (Berger & Linderstrøm-Lang, 1957).

properties

IUPAC Name

2-amino-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i1D,2D,3D,4D,5D2,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-MHKJVSNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])(C(=O)O)N)[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3
Reactant of Route 2
DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3
Reactant of Route 3
DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3
Reactant of Route 4
DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3
Reactant of Route 5
DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3
Reactant of Route 6
DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3

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